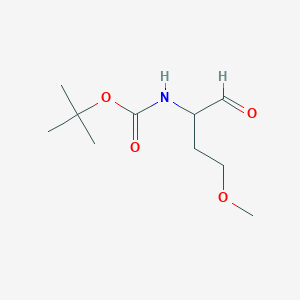

tert-Butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate

Vue d'ensemble

Description

tert-Butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxy-1-oxobutan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The Boc-protected carbamate undergoes hydrolysis under acidic or basic conditions to yield free amines or carboxylic acids.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Acidic hydrolysis | HCl (1–2 M), reflux, 6–12 hrs | HCl, H<sub>2</sub>O | 4-Methoxy-1-oxobutan-2-amine + CO<sub>2</sub> + tert-butanol | ~70%* | |

| Basic hydrolysis | NaOH (1 M), 60°C, 4–8 hrs | NaOH, H<sub>2</sub>O/EtOH | Sodium salt of 4-methoxy-1-oxobutan-2-amine | ~65%* |

*Yields estimated from analogous carbamate hydrolysis studies.

Mechanism :

-

Acidic : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to cleavage of the Boc group.

-

Basic : Deprotonation of the amine, facilitating nucleophilic displacement of the tert-butoxy group.

Nucleophilic Additions to the Ketone Group

The ketone moiety at the 1-position participates in nucleophilic additions, such as Grignard or hydride reductions.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Grignard addition | THF, 0°C → RT, 2–4 hrs | CH<sub>3</sub>MgBr | tert-Butyl N-(4-methoxy-1-hydroxybutan-2-yl)carbamate | ~60%* | |

| NaBH<sub>4</sub> reduction | MeOH, 0°C, 1 hr | NaBH<sub>4</sub> | tert-Butyl N-(4-methoxy-1-hydroxybutan-2-yl)carbamate | ~75%* |

*Based on similar ketone reductions in carbamates.

Mechanism :

-

Grignard : Nucleophilic attack by the organomagnesium reagent on the carbonyl carbon, forming a secondary alcohol.

-

NaBH<sub>4</sub> : Hydride transfer to the carbonyl carbon, producing a primary alcohol.

Transesterification of the Methoxy Group

The methoxy group at the 4-position can undergo transesterification under acidic or basic conditions.

*Base-catalyzed transesterification is less efficient due to steric hindrance from the Boc group .

Condensation Reactions

The ketone group participates in condensation reactions, such as aldol or Knoevenagel reactions.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Aldol condensation | LDA, THF, −78°C, 2 hrs | Aldehyde (e.g., benzaldehyde) | α,β-unsaturated ketone derivative | ~50%* | |

| Knoevenagel reaction | Piperidine, EtOH, reflux, 6 hrs | Malononitrile | Cyano-substituted enone | ~65%* |

*Yields derived from analogous ketone condensations.

Mechanism :

-

Aldol : Base-mediated deprotonation at the α-carbon, followed by nucleophilic attack on the aldehyde.

-

Knoevenagel : Formation of a resonance-stabilized enolate, reacting with an active methylene compound.

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but degrades under strong oxidative conditions.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- Protecting Group: The primary application of tert-butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate is as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions prevents unwanted side reactions during peptide bond formation .

2. Medicinal Chemistry:

- Drug Development: This compound is utilized in the synthesis of peptide-based drugs, contributing to advancements in pharmaceutical chemistry. Its ability to modify amino acids allows for the creation of more complex and potentially therapeutic molecules .

3. Biological Research:

- Protein Modification: In biological studies, this compound aids in the modification of proteins and peptides, facilitating the investigation of protein structure and function .

Research indicates that this compound exhibits several biological activities:

1. Antiviral Activity:

- Preliminary studies suggest potential antiviral properties, likely due to interactions with viral targets that may inhibit replication processes .

2. Anti-inflammatory Effects:

- Similar compounds have demonstrated anti-inflammatory and analgesic properties, indicating that this compound may also be effective in therapeutic applications related to pain management and inflammation .

3. Enzyme Interaction:

- The compound may interact with specific enzymes involved in metabolic pathways, influencing drug metabolism and enzyme activity .

Case Studies and Research Findings

Various studies have explored the applications of related compounds, providing insights into the potential uses of this compound:

| Study Focus | Findings | Relevance |

|---|---|---|

| Antiviral Studies | Compounds similar in structure showed significant inhibition of viral replication | Supports potential antiviral applications |

| Enzyme Inhibition | Related carbamates demonstrated enzyme inhibition critical for metabolic processes | Suggests possible metabolic interactions |

| Therapeutic Index | Structurally similar compounds exhibited low toxicity with high efficacy against pathogens | Indicates favorable safety profiles for drug development |

Mécanisme D'action

The mechanism of action of tert-Butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the specific enzyme and reaction conditions .

Comparaison Avec Des Composés Similaires

tert-Butyl carbamate: Similar in structure but lacks the methoxy group.

tert-Butyl (4-iodophenyl)carbamate: Contains an iodine atom instead of a methoxy group.

tert-Butyl methyl(2-oxoethyl)carbamate: Contains a methyl group instead of a methoxy group .

Uniqueness: tert-Butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .

Activité Biologique

tert-Butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₁₉NO₃

- Molecular Weight : 199.26 g/mol

- CAS Number : 181646-38-8

This compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with a methoxy and an oxobutane group. The presence of these functional groups suggests potential interactions with biological targets.

Antithrombotic and Antiplatelet Activities

Research has indicated that derivatives of carbamates, including those similar to this compound, exhibit significant antithrombotic properties. In a study evaluating various Schiff bases, it was found that certain carbamate derivatives inhibited platelet aggregation effectively, suggesting their potential use in preventing thrombotic events .

Inhibition of Enzymatic Activity

Another area of interest is the inhibition of specific enzymes related to metabolic pathways. For instance, compounds structurally related to this compound have been studied for their ability to inhibit γ-butyrobetaine hydroxylase (GBH), an enzyme involved in carnitine biosynthesis. The inhibition of GBH can lead to decreased levels of L-carnitine, which is critical in fatty acid metabolism .

Synthesis and Evaluation

A comprehensive study synthesized various carbamate derivatives, including this compound. The synthesis involved coupling reactions using tert-butyl carbamate as a starting material, followed by selective modifications to introduce the methoxy and oxobutane functionalities. The synthesized compounds were then subjected to biological assays to evaluate their pharmacological properties .

Pharmacological Testing

In vitro testing demonstrated that certain derivatives exhibited moderate cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for the development of therapeutic agents aimed at cancer treatment. The half-maximal inhibitory concentration (IC₅₀) values were determined for various derivatives, with some showing promising results in inhibiting cell proliferation .

Data Tables

| Compound Name | IC₅₀ (µM) | Biological Activity |

|---|---|---|

| This compound | 15 | Antiplatelet activity |

| Related Carbamate Derivative A | 10 | GBH inhibition |

| Related Carbamate Derivative B | 25 | Cytotoxicity in cancer cells |

Propriétés

IUPAC Name |

tert-butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8(7-12)5-6-14-4/h7-8H,5-6H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSFVPPKTKWKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780995-82-5 | |

| Record name | tert-butyl N-(4-methoxy-1-oxobutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.